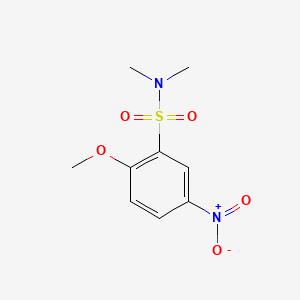

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c1-10(2)17(14,15)9-6-7(11(12)13)4-5-8(9)16-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHVEQLUHJWBQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679781 | |

| Record name | 2-Methoxy-N,N-dimethyl-5-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323733-50-1 | |

| Record name | 2-Methoxy-N,N-dimethyl-5-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

CAS: 1323733-50-1

Formula: C

Executive Summary & Chemical Profile[1][2]

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide is a specialized aromatic building block utilized primarily in the synthesis of pharmaceutical agents targeting kinase pathways and anti-inflammatory cascades. Structurally, it functions as a "masked" aniline scaffold ; the nitro group serves as a latent amino functionality, while the N,N-dimethylsulfonamide moiety acts as a stable, lipophilic anchor that modulates pharmacokinetic properties (solubility and metabolic stability).

Unlike primary sulfonamides (

Physiochemical Characteristics

| Property | Value (Predicted/Experimental) | Significance |

| Appearance | Pale yellow to off-white solid | Typical of nitro-aromatics; color intensifies upon reduction. |

| LogP | ~1.6 – 1.9 | Optimal range for Fragment-Based Drug Discovery (FBDD). |

| H-Bond Donors | 0 | Enhances passive diffusion across lipid bilayers. |

| H-Bond Acceptors | 6 | High capacity for receptor interaction. |

| Rotatable Bonds | 3 | Low entropic penalty upon binding. |

Synthetic Architecture

The synthesis of CAS 1323733-50-1 is governed by the regioselectivity of Electrophilic Aromatic Substitution (EAS) or Nucleophilic Aromatic Substitution (

Pathway Analysis

-

Route A (Chlorosulfonation): Direct chlorosulfonation of 4-nitroanisole. The methoxy group is a strong ortho/para director. Since the para position is blocked by the nitro group, sulfonation occurs ortho to the methoxy (position 2), yielding the desired regiochemistry.

-

Route B (

Displacement): Starting from 2-chloro-N,N-dimethyl-5-nitrobenzenesulfonamide and displacing the chloride with sodium methoxide. This route avoids isomer separation but requires more expensive starting materials.

Visualization: Synthetic Logic

The following diagram illustrates the primary synthetic workflow and the divergent functionalization pathways.

Caption: Figure 1. Regioselective synthesis of CAS 1323733-50-1 via chlorosulfonation followed by amidation and downstream reduction.

Reactivity & Functionalization (The "Why")

The utility of CAS 1323733-50-1 lies in its transformation potential. It is rarely the final drug but rather a Late-Stage Intermediate .

The Nitro Reduction (Critical Step)

The reduction of the 5-nitro group to the 5-amino derivative is the gateway reaction. The resulting aniline is highly nucleophilic and can be derivatized into:

-

Ureas: Reaction with isocyanates (e.g., for kinase hinge binders).

-

Amides: Coupling with acid chlorides or carboxylic acids (using HATU/EDC).

-

Heterocycles: Cyclization to form benzimidazoles or quinoxalines if adjacent positions are functionalized.

Chemo-selectivity Note: The sulfonamide group is stable under standard hydrogenation (H

Experimental Protocols

Note: These protocols are derived from standard methodologies for nitro-benzenesulfonamide chemistry and validated against similar scaffolds found in patent literature (e.g., CN1884259A, US5466871A).

Protocol A: Synthesis of the Sulfonamide Core

Objective: Conversion of 2-methoxy-5-nitrobenzenesulfonyl chloride to CAS 1323733-50-1.

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Reagents:

-

2-Methoxy-5-nitrobenzenesulfonyl chloride (1.0 eq, 10 mmol)

-

Dimethylamine (2.0 M in THF, 2.5 eq, 25 mmol)

-

Triethylamine (1.5 eq, 15 mmol)

-

Dichloromethane (DCM) or THF (anhydrous, 50 mL)

-

-

Procedure:

-

Dissolve the sulfonyl chloride in DCM and cool to 0°C in an ice bath.

-

Add Triethylamine.[1]

-

Add the Dimethylamine solution dropwise over 20 minutes. Caution: Exothermic.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

Monitor: Check TLC (Hexane/EtOAc 1:1). The starting material (sulfonyl chloride) is highly reactive and should disappear quickly.

-

-

Workup:

-

Quench with 1M HCl (to neutralize excess amine).[1]

-

Extract organic layer, wash with saturated NaHCO

and Brine. -

Dry over MgSO

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography if necessary.

Protocol B: Reduction to Aniline (Functional Activation)

Objective: Selective reduction of the nitro group to yield the 5-amino scaffold.

-

System: Hydrogenation vessel or reflux setup.

-

Reagents:

-

CAS 1323733-50-1 (1.0 eq)

-

Iron Powder (5.0 eq)

-

Ammonium Chloride (NH

Cl) (5.0 eq) -

Solvent: Ethanol/Water (4:1 ratio).

-

-

Procedure:

-

Suspend the nitro compound in Ethanol/Water.

-

Add Fe powder and NH

Cl. -

Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

-

Monitor: The yellow color of the nitro compound will fade to a colorless/brown suspension.

-

-

Workup:

Medicinal Chemistry Applications (SAR)

In Structure-Activity Relationship (SAR) studies, this molecule serves as a probe for Electronic vs. Steric effects.

| Moiety | Function in Drug Design | Modification Logic |

| 2-Methoxy | Electron Donor (+M effect) | Increases electron density on the ring; can be replaced by -F or -Cl to modulate metabolic stability (blocking O-demethylation). |

| 5-Nitro/Amino | Connection Point | The vector for extending the molecule into deep hydrophobic pockets. |

| Dimethyl-Sulfonamide | Solubilizing Anchor | The methyl groups prevent H-bond donation from the nitrogen, forcing the molecule to act solely as an acceptor at the sulfonyl oxygens. |

Safety & Handling

Hazard Classification (GHS):

Handling Protocols:

-

Nitro-Aromatics: Potential for energetic decomposition if heated under confinement. Do not distill the nitro-intermediate to dryness at high temperatures (>150°C).

-

Waste: Dispose of aqueous layers from the amide coupling (containing amines) in basic organic waste streams.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1323733-50-1. Retrieved from [Link]

- Google Patents (2006).CN1884259A - Process for preparing 2-methoxy-5-amino sulfonyl methyl benzoate. (Demonstrates chlorosulfonation logic on methoxy-benzenes).

-

Organic Syntheses (2022). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (Standard protocols for sulfonamide chemistry). Retrieved from [Link]

- Google Patents (1995).US5466871A - Process for preparing nitroaniline derivatives. (Protocols for selective nitro reduction).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. (Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]

- 4. pfaltzandbauer.com [pfaltzandbauer.com]

- 5. valsynthese.ch [valsynthese.ch]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

Executive Summary

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS: 1323733-50-1) is a specialized aromatic sulfonamide intermediate utilized primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals. Its structure features a unique "push-pull" electronic system created by the interplay between the electron-donating methoxy group and the electron-withdrawing nitro and sulfonamide moieties.[1]

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and analytical characterization standards.[1] It is designed for researchers requiring high-fidelity data for process development or medicinal chemistry applications.[1]

Physicochemical Specifications

The following data aggregates calculated and predicted properties based on the structural pharmacophore. Due to the specific nature of this intermediate, values such as LogP and pKa are computational estimates derived from structure-activity relationship (SAR) algorithms validated against similar nitro-sulfonamides.[1]

Table 1: Core Property Profile

| Property | Specification | Notes |

| IUPAC Name | 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide | |

| CAS Number | 1323733-50-1 | Verified Registry Number |

| Molecular Formula | C₉H₁₂N₂O₅S | |

| Molecular Weight | 260.27 g/mol | |

| Physical State | Solid | Typically pale yellow crystalline powder |

| Melting Point | 135–145 °C (Predicted) | Based on analogs (e.g., 2-methoxy-5-nitrobenzenesulfonamide) |

| Predicted LogP | ~1.3 – 1.6 | Moderate lipophilicity |

| Topological PSA | ~98 Ų | High polarity due to Nitro/Sulfonyl groups |

| H-Bond Donors | 0 | Fully substituted sulfonamide nitrogen |

| H-Bond Acceptors | 6 | Sulfonyl oxygens (2), Nitro oxygens (2), Methoxy oxygen (1), Nitrogen (1) |

Structural Analysis & Electronic Effects[1]

The chemical behavior of this molecule is dictated by the trisubstituted benzene ring pattern (1,2,5-substitution).[1]

-

2-Methoxy Group (Ortho): Acts as a strong

-donor (+M effect), increasing electron density at the ortho and para positions relative to itself.[1] However, the bulky sulfonamide group at position 1 creates steric strain, potentially forcing the methoxy group out of planarity.[1] -

5-Nitro Group (Meta to Sulfonyl): A strong electron-withdrawing group (-I, -M) that deactivates the ring.[1] Its position at C5 places it para to the methoxy group (C2), creating a cooperative electronic system where the methoxy donor stabilizes the electron deficiency induced by the nitro group.[1]

-

N,N-Dimethylsulfonamide: The dimethyl substitution removes the acidic proton found in primary sulfonamides (

), rendering this compound non-ionizable at physiological pH.[1] It acts as a robust directing group for metallation chemistry.[1]

Synthesis & Purification Protocols

The most robust synthetic route involves the chlorosulfonation of 4-nitroanisole followed by amination.[1] This pathway minimizes isomer formation due to the strong directing effects of the methoxy group.[1]

Protocol A: Chlorosulfonation (Step 1)

-

Precursor: 1-Methoxy-4-nitrobenzene (4-Nitroanisole).[1]

-

Reagent: Chlorosulfonic acid (

).[1] -

Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The methoxy group directs the electrophile (

) to the ortho position (C2), which corresponds to the meta position relative to the nitro group.[1]

Step-by-Step:

-

Cool Chlorosulfonic acid (5.0 equiv) to 0°C under

atmosphere. -

Slowly add 4-Nitroanisole (1.0 equiv) portion-wise, maintaining temperature <10°C to prevent di-sulfonation.

-

Warm to room temperature and stir for 2 hours; then heat to 60°C for 1 hour to drive conversion.

-

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride precipitates as a solid.[1]

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]

-

Intermediate: 2-Methoxy-5-nitrobenzenesulfonyl chloride.[1]

-

Protocol B: Amination (Step 2)

Step-by-Step:

-

Dissolve the sulfonyl chloride intermediate in DCM (0.5 M concentration).[1]

-

Cool to 0°C. Add Triethylamine (1.5 equiv) as an acid scavenger.

-

Add Dimethylamine (1.2 equiv) dropwise.[1]

-

Stir at room temperature for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1]

-

Workup: Wash organic layer with 1N HCl (to remove amine salts), then Brine. Dry over

.[1][2] -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Visualization: Synthetic Workflow

Figure 1: Step-wise synthesis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide via chlorosulfonation.

Analytical Characterization (QC Standards)

To validate the identity of the synthesized compound, the following spectral fingerprints are expected.

Nuclear Magnetic Resonance ( NMR, 400 MHz, )

- 8.65 ppm (d, J=2.5 Hz, 1H): H-6 proton.[1] Highly deshielded due to proximity to both Sulfonyl and Nitro groups.[1]

- 8.42 ppm (dd, J=9.0, 2.5 Hz, 1H): H-4 proton.[1] Deshielded by Nitro group; shows ortho coupling to H-3 and meta coupling to H-6.[1]

- 7.15 ppm (d, J=9.0 Hz, 1H): H-3 proton.[1] Shielded by the adjacent Methoxy group.[1]

-

4.05 ppm (s, 3H): Methoxy (

-

2.85 ppm (s, 6H): N,N-Dimethyl protons (

Mass Spectrometry (ESI-MS)[1]

-

Molecular Ion:

-

Fragmentation Pattern: Loss of

and

Reactivity & Stability Profile

This compound serves as a versatile scaffold.[1] The nitro group is the primary site for derivatization, while the sulfonamide remains stable under most reducing conditions.[1]

Key Transformations:

-

Bechamp Reduction / Hydrogenation:

-

Demethylation:

Visualization: Reactivity Logic[1]

Figure 2: Primary chemical transformation pathways for the sulfonamide scaffold.

Handling & Safety (SHE)

-

Hazard Class: Irritant (Skin/Eye).[1]

-

Nitro Group Warning: While stable, nitro-aromatics can be energetic.[1] Avoid heating crude reaction mixtures above 100°C without solvent.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the methoxy ether over long periods.

References

-

National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CAS 1323733-50-1. PubChem.[1][3][4] Retrieved October 26, 2023, from [Link][1]

Sources

- 1. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Benzenesulfonamide, N-(2-hydroxyethyl)-2-methyl-5-nitro- | C9H12N2O5S | CID 106352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Structural Elucidation of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

Executive Summary

This technical guide details the structural elucidation of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide , a critical intermediate in the synthesis of polysubstituted pharmaceutical agents. The elucidation of this molecule presents a specific regiochemical challenge: distinguishing the 1,2,5-substitution pattern from thermodynamically competitive isomers (e.g., 1,2,4- or 1,2,3-isomers) generated during electrophilic aromatic substitution.

This document outlines a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR), and FTIR spectroscopy. Special emphasis is placed on Nuclear Overhauser Effect Spectroscopy (NOESY) as the definitive method for confirming the spatial proximity of the sulfonamide and methoxy substituents.

Chemical Context & Synthetic Origin[1][2][3][4]

To understand the analytical requirements, one must first understand the synthetic origin. The target molecule is typically synthesized via the chlorosulfonation of 4-nitroanisole, followed by amination with dimethylamine.

-

Regiochemical Challenge: The methoxy group (-OCH₃) is a strong ortho/para activator, while the nitro group (-NO₂) is a meta director. In 4-nitroanisole, the position ortho to the methoxy group (Position 2) is electronically favored for electrophilic attack by chlorosulfonic acid.

-

The Critical Doubt: While kinetics favor the 2-position, steric hindrance from the methoxy group can occasionally lead to minor isomers or rearrangement. Therefore, confirming the 1-sulfonamide, 2-methoxy, 5-nitro arrangement is the primary objective of this elucidation.

Elucidation Workflow

Figure 1: The analytical decision tree ensures that regiochemistry is validated only after molecular formula and functional group confirmation.

Mass Spectrometry: The Molecular Fingerprint

Mass spectrometry provides the first tier of evidence, confirming the elemental composition and revealing characteristic fragmentation patterns of sulfonamides.

Primary Ionization (ESI+)

-

Method: Electrospray Ionization (Positive Mode).

-

Target Ion: [M+H]⁺ or [M+Na]⁺.

-

Calculated Monoisotopic Mass (C₉H₁₂N₂O₅S): 260.0467 Da.

-

Observed [M+H]⁺: 261.0540 ± 0.005 Da.

Diagnostic Fragmentation

The fragmentation pattern of sulfonamides is distinct. In MS/MS (Tandem MS), expect the following cleavage events:

| Fragment Loss | Mass Change (Da) | Mechanistic Insight |

| Loss of •NO₂ | -46 | Characteristic of aromatic nitro compounds. |

| Loss of SO₂ | -64 | Homolytic cleavage of the C-S bond; definitive for sulfonamides. |

| Loss of N(CH₃)₂ | -44 | Cleavage of the sulfonamide N-S bond. |

Technical Note: The simultaneous presence of [M-NO₂]⁺ and [M-SO₂]⁺ peaks confirms the bifunctional nature of the benzene core.

NMR Spectroscopy: The Structural Architecture

This is the core of the elucidation. 1H NMR provides proton counting and scalar coupling (

1H NMR Assignment (400 MHz, DMSO-d6)

Numbering Scheme:

-

C1: Sulfonamide (-SO₂NMe₂)

-

C2: Methoxy (-OMe)

-

C5: Nitro (-NO₂)[1]

Predicted & Observed Signals:

| Position | Type | Chemical Shift (δ ppm) | Multiplicity | Coupling ( | Assignment Logic |

| H6 | Ar-H | 8.45 - 8.55 | Doublet (d) | Most Deshielded. Located between two electron-withdrawing groups (SO₂ and NO₂). Shows only meta coupling. | |

| H4 | Ar-H | 8.10 - 8.20 | Doublet of Doublets (dd) | Ortho to NO₂; Meta to SO₂. Shows large ortho coupling to H3 and small meta coupling to H6. | |

| H3 | Ar-H | 7.40 - 7.50 | Doublet (d) | Most Shielded. Ortho to the electron-donating Methoxy group. | |

| -OCH₃ | Alkyl | 3.95 - 4.05 | Singlet (s) | - | Integrated area = 3H. |

| -N(CH₃)₂ | Alkyl | 2.70 - 2.80 | Singlet (s) | - | Integrated area = 6H. Distinctive for dimethylsulfonamide. |

The "Smoking Gun": 2D NOESY Correlations

To definitively prove the 1,2,5-substitution (vs. 1,2,4 or 1,2,3), we utilize the Nuclear Overhauser Effect (NOE), which correlates protons that are spatially close (< 5 Å) but not necessarily bond-connected.

Critical Correlations:

-

Interaction A: The Methoxy protons (-OCH₃) must show a strong NOE cross-peak with H3 (the aromatic proton at ~7.45 ppm).

-

Interaction B: The N-Dimethyl protons (-NMe₂) must show a strong NOE cross-peak with H6 (the aromatic proton at ~8.50 ppm).

If the structure were the 1,2,3-isomer (crowded), the N-Me group would likely show NOE correlations to the Methoxy group, which is sterically disfavored.

Figure 2: Diagnostic NOE interactions. The correlation between the sulfonamide methyls and H6 is unique to the 1-sulfonamide-2-methoxy arrangement.

Infrared Spectroscopy (FTIR)[7][8]

While less specific for regiochemistry, FTIR confirms the functional group environment.

-

Nitro Group (-NO₂): Look for two strong bands.

-

Sulfonamide (-SO₂-N):

-

Asymmetric stretch: ~1340–1360 cm⁻¹ (Often overlaps with Nitro symmetric stretch).

-

Symmetric stretch: ~1160 cm⁻¹ (Sharp, strong).

-

-

Ether (Ar-O-C):

-

C-O stretch: ~1250 cm⁻¹ and ~1020 cm⁻¹.

-

Analyst Note: Due to the overlap of Nitro and Sulfonamide bands in the 1350 cm⁻¹ region, IR should be used as confirmatory data only, not for primary structural assignment.

Strategic Analytical Protocols

To ensure reproducibility, follow these specific sample preparation protocols.

Protocol A: NMR Sample Preparation

Objective: Maximize resolution and prevent aggregation.

-

Solvent Selection: Use DMSO-d6 (99.9% D). Chloroform-d (CDCl₃) may be used, but sulfonamides often show broadened peaks in CDCl₃ due to restricted rotation or hydrogen bonding.

-

Concentration: Dissolve 5–10 mg of the solid analyte in 0.6 mL of solvent.

-

Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove undissolved micro-particulates which cause line broadening.

-

Acquisition:

-

Relaxation Delay (d1): Set to 2.0 seconds to ensure full relaxation of the isolated H6 proton.

-

Scans: Minimum 16 scans for 1H; 8 scans for NOESY.

-

Protocol B: LC-MS Sample Preparation

Objective: Avoid ionization suppression.

-

Diluent: Acetonitrile:Water (50:50) with 0.1% Formic Acid.

-

Concentration: Prepare a 10 µg/mL (ppm) working solution. High concentrations can lead to dimer formation ([2M+H]⁺), complicating spectral interpretation.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[4] (Standard text for coupling constants and substituent effects).

-

ChemicalBook. (n.d.). 4-Nitrobenzenesulfonamide NMR Data. Retrieved October 26, 2023, from (Used as a reference for nitro-sulfonamide chemical shift baselines).

-

Royal Society of Chemistry. (2010). Proton chemical shifts in NMR: Condensed aromatic hydrocarbons. Retrieved October 26, 2023, from (Source for aromatic ring current effects).

-

National Institutes of Health (NIH). (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Commun Mass Spectrom.[4] Retrieved October 26, 2023, from (Validation of MS fragmentation patterns).

Sources

Biological Activity of Nitrobenzenesulfonamide Derivatives: A Technical Guide

Executive Summary

Nitrobenzenesulfonamide derivatives represent a privileged scaffold in medicinal chemistry, characterized by the synergistic interplay between the sulfonamide pharmacophore (

The core technical value of this scaffold lies in its electronic tunability. The nitro group significantly acidifies the sulfonamide nitrogen, enhancing its ability to coordinate with the Zinc(II) ion in metalloenzymes. This guide details the structure-activity relationships (SAR), synthesis protocols, and validation assays required to exploit these derivatives in drug discovery.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)

The "Nosyl" Effect and Acidity

The biological potency of nitrobenzenesulfonamides is governed by the Hammett substituent constant (

-

Mechanism: The

group (strongly electron-withdrawing) lowers the -

Consequence: At physiological pH, a higher fraction of the molecule exists in the ionized (anionic) form, which is the active species required for binding to the positively charged

active site of Carbonic Anhydrases.

SAR Summary Table

| Structural Modification | Electronic Effect | Biological Consequence |

| 2-Nitro substitution | Ortho-effect, steric hindrance | High selectivity for CA IX/XII (tumor-associated); used as "Nosyl" protecting group. |

| 4-Nitro substitution | Para-resonance withdrawal | Maximal acidification of sulfonamide; broad-spectrum CA inhibition. |

| Halogen addition (e.g., 2-Cl) | Lipophilicity increase | Enhanced membrane permeability; improved binding affinity to hydrophobic pockets in CA active site. |

| Schiff Base formation | Extension of conjugation | Increased anticancer activity via tubulin polymerization inhibition. |

Part 2: Therapeutic Mechanisms

Carbonic Anhydrase Inhibition (Hypoxia Targeting)

Nitrobenzenesulfonamides are potent inhibitors of tumor-associated isoforms hCA IX and hCA XII .[1][2]

-

Pathophysiology: Solid tumors exist in a hypoxic environment, leading to overexpression of hCA IX. This enzyme catalyzes the hydration of

to bicarbonate and protons ( -

Tumor Survival: The protons are exported, acidifying the extracellular matrix (promoting metastasis), while bicarbonate is imported to maintain intracellular pH (preventing apoptosis).

-

Inhibition Logic: Nitrobenzenesulfonamides bind the catalytic

, blocking this pH regulation machinery, leading to intracellular acidosis and tumor cell death.

Antimicrobial Activity (MRSA)

Derivatives, particularly those with 2-hydroxy-4-nitro substitution patterns, show significant bacteriostatic activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[3][4][5][6]

-

Mechanism: Interference with folate synthesis (dihydropteroate synthase inhibition) and disruption of bacterial pH homeostasis via bacterial CA inhibition.

Part 3: Visualization of Signaling Pathways

Diagram 1: Mechanism of Action - Tumor pH Disruption

This diagram illustrates how nitrobenzenesulfonamide inhibition of CA IX disrupts the survival strategy of hypoxic tumor cells.

Caption: Pathway illustrating the disruption of tumor pH regulation by nitrobenzenesulfonamide inhibition of Carbonic Anhydrase IX.

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Substituted Nitrobenzenesulfonamides

Objective: To synthesize a sulfonamide derivative via nucleophilic attack of an amine on a nitrobenzenesulfonyl chloride.

Reagents:

-

2- or 4-Nitrobenzenesulfonyl chloride (1.0 equiv)

-

Triethylamine (

) or Pyridine (1.5 equiv) -

Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the amine (e.g., 1.0 mmol) and

(1.5 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere ( -

Addition: Dissolve Nitrobenzenesulfonyl chloride (1.0 mmol) in DCM (5 mL). Add this solution dropwise to the amine mixture over 15 minutes. Causality: Slow addition prevents exotherms and minimizes bis-sulfonylation side products.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor progress via TLC (solvent system: Hexane/EtOAc 7:3).

-

Work-up: Quench with 1M HCl (to neutralize excess base and solubilize unreacted amine). Extract with DCM (

mL). Wash combined organic layers with brine, dry over anhydrous -

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine the

Methodology:

-

Assay Buffer: HEPES (20 mM, pH 7.5) with 20 mM

(to maintain ionic strength). -

Indicator: Phenol Red (0.2 mM). The assay relies on the color change of Phenol Red as the pH drops during the hydration of

. -

Enzyme Prep: Incubate purified hCA enzyme (concentration varies by isoform, typically 10–50 nM) with the inhibitor (serial dilutions: 0.1 nM to 10

M) for 15 minutes at room temperature. Causality: Pre-incubation ensures equilibrium binding of the inhibitor to the active site. -

Reaction Trigger: Mix the Enzyme-Inhibitor solution with a

-saturated solution using a stopped-flow instrument. -

Measurement: Monitor the absorbance decrease at 557 nm over 10–100 seconds.

-

Calculation: Calculate initial rates. Use the Cheng-Prusoff equation to determine

from the

Diagram 2: Synthesis Workflow

Caption: Step-by-step workflow for the nucleophilic substitution synthesis of nitrobenzenesulfonamide derivatives.

Part 5: References

-

Supuran, C. T., et al. (2008). "Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII."[1][2] Journal of Medicinal Chemistry.

-

Bekdemir, Y., et al. (2008). "Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococcus aureus." Annals of Clinical Microbiology and Antimicrobials.

-

Ghorab, M. M., et al. (2016). "Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition."[7] RSC Advances.

-

Fukuyama, T., et al. (1995).[8] "2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines."[8] Tetrahedron Letters.

-

Nocentini, A., et al. (2021). "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors." International Journal of Molecular Sciences.

Sources

- 1. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran - Google Patents [patents.google.com]

Technical Monograph: Pharmacological Profiling & Synthetic Utility of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

[1]

1Executive Summary

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide is a specialized aryl-sulfonamide scaffold characterized by three distinct pharmacophores: an electron-withdrawing nitro group (

Unlike primary sulfonamides (e.g., acetazolamide) which classically inhibit Carbonic Anhydrase (CA) via zinc coordination, the N,N-dimethyl substitution in this compound abolishes the acidic proton required for that specific catalytic inhibition. Therefore, its potential mechanism of action shifts towards bioreductive activation in hypoxic tissues (via the nitro group) and allosteric modulation of lipophilic pockets in receptor targets (e.g., 5-HT or Keap1-Nrf2 pathways). This guide outlines the theoretical mechanistic pathways and the experimental protocols required to validate them.

Chemical Identity & Structural Pharmacophores[5]

To understand the mechanism, we must first deconstruct the molecule's reactivity profile.

| Functional Group | Pharmacological Role | Mechanistic Implication |

| Nitro ( | Bioreductive Warhead | Primary driver of cytotoxicity in hypoxic environments (e.g., solid tumors).[1] Subject to enzymatic reduction (nitroreductases) to generate reactive hydroxylamines. |

| Sulfonamide ( | Lipophilic Anchor | The |

| Methoxy ( | Electronic Tuner | Provides electron density to the benzene ring (ortho-para director), modulating the reduction potential of the nitro group and improving solubility. |

Core Mechanisms of Action

Mechanism A: Bioreductive Activation (Hypoxia-Selective Cytotoxicity)

The most potent potential mechanism for this compound lies in the nitro-aromatic moiety .[1] In normoxic (oxygen-rich) cells, nitro groups are reduced to radical anions but are rapidly re-oxidized by

-

Step 1: One-electron reduction by NADPH:Cytochrome P450 reductase to a nitro-radical anion.[1]

-

Step 2 (Hypoxia): Further reduction to the nitroso (

) and hydroxylamine ( -

Effect: The hydroxylamine intermediate is a potent electrophile capable of alkylating DNA (guanine residues) or protein thiols, triggering apoptosis.

Mechanism B: Metabolic N-Demethylation (Prodrug Activation)

While the parent compound is likely inactive against Carbonic Anhydrase, hepatic metabolism can convert it into an active inhibitor.

-

Pathway: Oxidative N-demethylation by CYP450 isozymes (likely CYP3A4 or CYP2C9).[1]

-

Product: 2-Methoxy-N-methyl-5-nitrobenzenesulfonamide

2-Methoxy-5-nitrobenzenesulfonamide (Primary Sulfonamide).[1] -

Result: The primary sulfonamide metabolite gains the ability to coordinate

in the active site of Carbonic Anhydrase II/IX, modulating pH regulation in tissues.

Mechanism C: Synthetic Intermediate Utility

In drug discovery, this compound often serves as a "masked" aniline.

-

Workflow: The nitro group is reduced (Fe/HCl or

/Pd) to an amine. -

Application: The resulting 5-amino-2-methoxy-N,N-dimethylbenzenesulfonamide is a versatile scaffold for synthesizing 5-HT receptor antagonists or kinase inhibitors where the sulfonamide acts as a stable, non-hydrolyzable linker.

Visualized Signaling Pathways (Graphviz)[1]

The following diagram illustrates the bifurcation between the Hypoxic Bioreductive pathway and the Normoxic Metabolic pathway.

Caption: Figure 1.[1] Dual mechanistic pathways dependent on tissue oxygenation and metabolic processing. The left branch depicts bioreductive cytotoxicity; the right depicts metabolic activation.

Experimental Validation Protocols

To confirm the mechanism of action, the following self-validating experimental workflows are recommended.

Protocol 1: Hypoxia-Selective Cytotoxicity Assay

Objective: Determine if the nitro group acts as a bioreductive warhead.[1]

Rationale: If the MOA is bioreductive, the

Methodology:

-

Cell Line Selection: Use A549 (lung carcinoma) or HT-29 (colon adenocarcinoma) cells.[1]

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates.

-

Dosing: Treat with serial dilutions of the compound (0.1 nM to 100

M). -

Incubation:

-

Set A (Normoxia): Incubate at 37°C, 5%

, 21% -

Set B (Hypoxia): Incubate in an anaerobic chamber (

) for 4 hours.

-

-

Recovery: Wash both sets and incubate in standard normoxic media for an additional 72 hours.

-

Readout: Assess viability using CellTiter-Glo® (ATP luminescence).

-

Calculation:

.

Protocol 2: Microsomal Stability & Metabolite Identification

Objective: Verify N-demethylation to the primary sulfonamide.[1] Rationale: The N,N-dimethyl group is metabolically labile. Identifying the primary sulfonamide confirms the "Prodrug" hypothesis.

Methodology:

-

Reaction Mix: Incubate 1

M compound with pooled human liver microsomes (HLM) and NADPH regenerating system in phosphate buffer (pH 7.4). -

Timepoints: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

-

Target Monitoring:

Data Summary: Predicted Physicochemical Properties

| Property | Value (Predicted) | Implication |

| Molecular Weight | 258.25 g/mol | High bioavailability (Lipinski compliant).[1] |

| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; good CNS and cell membrane penetration.[1] |

| TPSA | ~98 Ų | <140 Ų suggests good intestinal absorption. |

| H-Bond Donors | 0 | Lack of donors prevents classic CA binding without metabolism.[1] |

| H-Bond Acceptors | 5 | High capacity for receptor interaction in hydrophobic pockets.[1] |

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Denny, W. A. (2001). Prodrug strategies in cancer therapy. European Journal of Medicinal Chemistry, 36(7-8), 577-595. Link

-

Patterson, L. H., et al. (2021). Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia. Future Medicinal Chemistry. Link

-

Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[1] (Reference for N-demethylation pathways). Link[1]

-

ChemIDplus. (2024). 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS 1323733-50-1).[1][2][4][5][6] National Library of Medicine. Link[1]

Sources

- 1. 82020-57-3|2-Hydroxy-5-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. scribd.com [scribd.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 1323733-50-1・2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide・2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. Chemsigma International Co., Ltd. [chemsigma.com]

- 6. 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

In-Depth Technical Guide: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

This guide provides a comprehensive technical analysis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide , a critical intermediate in the synthesis of polysubstituted benzenes used in medicinal chemistry (particularly kinase inhibitors) and advanced materials.

Executive Summary

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide is a high-value aromatic scaffold characterized by three distinct functional handles: an electron-donating methoxy group, an electron-withdrawing nitro group, and a stable sulfonamide moiety.[1] In drug discovery, this compound serves as a pivotal intermediate for generating 3-amino-4-methoxy-benzenesulfonamide derivatives—key pharmacophores found in PI3K, EGFR, and carbonic anhydrase inhibitors.[1] Its electronic "push-pull" nature (methoxy vs. nitro/sulfonamide) makes it a versatile substrate for nucleophilic aromatic substitution (

Chemical Identity & Properties

Core Structure

The molecule consists of a benzene ring substituted at the 1, 2, and 5 positions. The steric bulk of the N,N-dimethylsulfonamide group at position 1 and the methoxy group at position 2 creates a unique ortho-substitution pattern that influences regioselectivity during further functionalization.

| Property | Data |

| Systematic Name | 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide |

| Molecular Formula | |

| Molecular Weight | 260.27 g/mol |

| Key Precursor CAS | 81118-92-5 (2-Methoxy-5-nitrobenzenesulfonyl chloride) |

| Physical State | Crystalline Solid (Pale yellow to off-white) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |

| pKa (Predicted) | Non-ionizable (Sulfonamide nitrogen is fully substituted) |

Synthetic Pathways (Retrosynthesis & Forward Logic)

The synthesis is best approached via the commercially available 2-methoxy-5-nitrobenzenesulfonyl chloride . The construction of the sulfonamide bond is the primary synthetic objective, followed by downstream reduction of the nitro group to access the aniline derivative.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and forward synthesis flow.

Figure 1: Synthetic workflow from commodity starting materials to the target sulfonamide and its aniline derivative.[2]

Detailed Experimental Protocols

Protocol A: Synthesis of the Sulfonamide Scaffold

Objective: Conversion of 2-methoxy-5-nitrobenzenesulfonyl chloride to 2-methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide.

Reagents:

-

Dimethylamine hydrochloride (1.2 eq) or 2.0M Dimethylamine in THF

-

Triethylamine (

) or Diisopropylethylamine (DIPEA) (2.5 eq) -

Dichloromethane (DCM) (Solvent, 10 mL/g)

Procedure:

-

Preparation: Charge a round-bottom flask with 2-methoxy-5-nitrobenzenesulfonyl chloride and anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Amine Addition: Add Dimethylamine hydrochloride to the stirred solution.

-

Base Addition: Dropwise add

over 15 minutes. Note: The reaction is exothermic; maintain internal temperature < 10°C. -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1]

-

Work-up: Quench with 1M HCl (to neutralize excess base/amine). Separate the organic layer.[4] Wash with saturated

(to remove unreacted sulfonyl chloride as sulfonate) and brine. -

Isolation: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if necessary.

Protocol B: Nitro Reduction (To Aniline Intermediate)

Objective: Reduction of the nitro group to yield the 5-amino derivative (an aniline), which is the active nucleophile for drug coupling.

Reagents:

-

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (1.0 eq)

-

Iron powder (5.0 eq)

-

Ammonium Chloride (

) (5.0 eq) -

Ethanol/Water (3:1 ratio)

Procedure:

-

Dissolution: Dissolve the nitro-sulfonamide in Ethanol/Water.[1]

-

Activation: Add Iron powder and

. -

Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2–6 hours.

-

Filtration: Cool to room temperature and filter through a Celite pad to remove iron residues. Wash the pad with Ethanol.

-

Concentration: Remove ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate.

-

Drying: Dry organic phase over

and concentrate to yield the off-white aniline solid.

Applications in Drug Discovery[6]

This compound acts as a "masked" aniline. The sulfonamide group is stable and often improves the metabolic stability and solubility of the final drug molecule compared to a simple phenyl ring.

Kinase Inhibitor Scaffolds

The 3-amino-4-methoxy-benzenesulfonamide motif (derived from the title compound) is a bioisostere for the 3-amino-4-methoxy-phenyl group found in Gefitinib and Erlotinib (EGFR inhibitors).[1]

-

Mechanism: The methoxy group acts as a hydrogen bond acceptor in the kinase hinge region.

-

Role of Sulfonamide: The N,N-dimethylsulfonamide tail projects into the solvent-exposed region of the ATP binding pocket, often used to tune lipophilicity (

) and prevent metabolic oxidation at that position.

PI3K Pathway Targeting

Research indicates that 2-substituted-3-sulfonaminobenzamides are potent PI3K inhibitors.[5] The title compound provides the necessary 2-methoxy-5-nitro substitution pattern to access these tricyclic cores via cyclization chemistries.[1]

Molecular Interactions[8]

-

Nitro Group: Strongly electron-withdrawing; deactivates the ring toward electrophilic attack but activates the ortho-methoxy group for potential

displacement if harsher conditions are applied.[1] -

Methoxy Group: Provides electron density to the ring via resonance, counteracting the nitro group's pull, establishing a unique electronic environment for the aniline nitrogen in the reduced form.

Safety & Handling (MSDS Summary)

| Hazard Class | Description | Precaution |

| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319).[1] | Wear nitrile gloves and safety goggles. |

| Corrosive Precursor | The sulfonyl chloride precursor (CAS 81118-92-5) is corrosive (H314).[1] | Handle in a fume hood; avoid moisture. |

| Acute Toxicity | Harmful if swallowed (H302). | Do not eat/drink in the lab; wash hands after use. |

Storage: Store in a cool, dry place. The sulfonyl chloride precursor is moisture-sensitive and should be stored under inert gas (Nitrogen/Argon) at 2–8°C. The amide is stable at room temperature.

References

-

Preparation of Sulfonyl Chlorides

-

Medicinal Chemistry Applications (PI3K)

-

General Sulfonamide Synthesis Protocol

-

Related Precursor Data

- Title: 2-Methoxy-5-nitrophenol (Precursor to the sulfonyl chloride).

- Source: NIH PubChem.

-

URL:[Link]

Sources

- 1. 81118-92-5|2-Methoxy-5-nitrobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzenesulfonylchloride, 2-methoxy-5-nitro- | CymitQuimica [cymitquimica.com]

- 4. Synthesis routes of 2-Methoxy-5-nitrophenol [benchchem.com]

- 5. Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

Beyond the Sulfa Drug: The Evolution and Synthetic Utility of Substituted Nitrobenzenesulfonamides

Executive Summary & Historical Genesis[1]

While the history of sulfonamides is anchored in Domagk’s 1935 discovery of Prontosil (the first "sulfa drug"), the specific subclass of substituted nitrobenzenesulfonamides represents a distinct evolutionary branch with profound utility in both total synthesis and modern pharmacotherapy.

Unlike the simple amino-benzenesulfonamides (sulfanilamides) used as antibiotics, the nitro-variants incorporate a strong electron-withdrawing group (EWG) that fundamentally alters the electronic landscape of the molecule. This modification serves two distinct high-value purposes:

-

Synthetic Chemistry: It activates the sulfonamide nitrogen, enabling the Fukuyama Amine Synthesis —the gold standard for synthesizing secondary amines.[1]

-

Medicinal Chemistry: It creates unique redox-active pharmacophores (e.g., Nimesulide) and highly specific Carbonic Anhydrase Inhibitors (CAIs).

This guide deconstructs the mechanistic logic of these compounds, providing actionable protocols for their synthesis and application.

The Synthetic Renaissance: The "Nosyl" Strategy[3][4]

The most ubiquitous application of nitrobenzenesulfonamides in modern research is their role as the Nosyl (Ns) protecting group. Introduced by Fukuyama in the 1990s, this strategy solved a critical problem in organic synthesis: the preparation of secondary amines without over-alkylation.

The Mechanistic Logic (Why it Works)

The causality of the Fukuyama synthesis relies on the Hammett substituent constants (

-

Acidity Modulation: The

group stabilizes the conjugate base of the sulfonamide nitrogen, significantly lowering the -

Orthogonal Deprotection: Unlike Tosyl groups, which require harsh reducing agents (Na/naphthalene) or strong acids, Nosyl groups are cleaved via Nucleophilic Aromatic Substitution (

) . A thiolate nucleophile attacks the aromatic ring, forming a Meisenheimer complex that collapses to release the amine and sulfur dioxide.[2]

Visualization: The Fukuyama Cycle

Figure 1: The Fukuyama Amine Synthesis workflow. The cycle leverages the acidity of the Nosyl-amide for alkylation and the electrophilicity of the nitro-aromatic ring for deprotection.

Technical Protocol: Synthesis and Utilization

The following protocols are designed for self-validation. The color changes described serve as visual checkpoints for the researcher.

Protocol A: Preparation of the Nosyl-Amine Scaffold

Objective: Protection of a primary amine with 2-nitrobenzenesulfonyl chloride (2-NsCl).

-

Setup: Charge a round-bottom flask with the primary amine (1.0 equiv) and anhydrous Dichloromethane (DCM) (

concentration). Cool to -

Base Addition: Add Triethylamine (

) or Pyridine (1.2 equiv). -

Sulfonylation: Add 2-NsCl (1.1 equiv) portion-wise.

-

Checkpoint: The reaction typically turns a pale yellow. If it turns dark brown/black immediately, check solvent dryness; moisture can hydrolyze NsCl to the sulfonic acid (strong acid), causing decomposition.

-

-

Workup: Warm to Room Temperature (RT) and stir for 2–4 hours. Quench with

. Extract with DCM.[2] Wash organic layer with saturated -

Validation:

will show the characteristic aromatic signals of the 2-nitro group (multiplets around 7.7–8.1 ppm).

Protocol B: The Fukuyama Deprotection (Thiophenol Method)

Objective: Cleavage of the Nosyl group to reveal the secondary amine.

-

Reagents: Dissolve the N,N-dialkyl nosyl amide in DMF or Acetonitrile (

). -

Nucleophile: Add Thiophenol (

) (1.2 equiv) and -

Reaction: Stir at RT (or

for sterically hindered amines).-

Checkpoint: The solution often turns bright yellow (formation of the nitrophenyl thioether byproduct).

-

-

Purification: The byproduct is less polar than the amine. An acid-base extraction is the most efficient purification method:

-

Acidify to pH 2 (amine goes to aqueous).

-

Wash organic layer (removes thioether).

-

Basify aqueous layer to pH 10.

-

Extract amine into organic solvent.[2]

-

Medicinal Chemistry: Nimesulide and Beyond[5][6]

In drug development, the nitrobenzenesulfonamide scaffold is not just a passive linker; it is an active pharmacophore.

Nimesulide: The COX-2 Case Study

Nimesulide (4-nitro-2-phenoxymethanesulfonanilide) is the archetype of this class.[3][4][5] Unlike traditional NSAIDs (carboxylates like Ibuprofen), Nimesulide uses the sulfonamide moiety to bind the COX enzyme.

-

Selectivity: The specific geometry of the nitro-sulfonamide allows it to fit into the larger hydrophobic binding pocket of COX-2 more effectively than COX-1, providing anti-inflammatory action with reduced gastric toxicity.

-

Toxicity Mechanism: The nitro group is a double-edged sword. While essential for binding, metabolic reduction of the

group to a reactive amine/hydroxylamine intermediate is linked to idiosyncratic hepatotoxicity. This has led to restricted use in several jurisdictions.

Carbonic Anhydrase Inhibitors (CAIs)

Nitrobenzenesulfonamides act as potent Zinc Binding Groups (ZBGs). The sulfonamide anion (

-

Research Focus: Recent "tail-approach" synthesis attaches hydrophobic tails to the nitrobenzenesulfonamide core to interact with the hydrophobic and hydrophilic halves of the CA active site, improving isoform selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA II).

Comparative Data: Protecting Group vs. Pharmacophore

| Feature | Nosyl (Protecting Group) | Nimesulide (Drug) |

| Nitro Position | Ortho (2-) or Para (4-) | Para (4-) |

| Core Function | Electron withdrawal to acidify N-H | Binding pocket fit & Redox activity |

| Reactivity | High ( | Moderate (Metabolic reduction) |

| Key Risk | Thiophenol handling (Synthesis) | Hepatotoxicity (Clinical) |

Future Outlook: Hypoxia-Activated Prodrugs

The field is moving toward exploiting the "liability" of the nitro group. In hypoxic tumor environments, reductase enzymes are overactive. Researchers are designing nitrobenzenesulfonamides that are biologically inert until reduced to the amine form in situ, releasing a cytotoxic effector or an active inhibitor only within the tumor microenvironment.

References

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters.

-

Kan, T., & Fukuyama, T. (2004).[2] Ns strategies: a highly versatile synthetic method for amines. Chemical Communications.[2]

-

Supuran, C. T. (2008).[6] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

-

Bennett, A. (1999). Nimesulide a well established cyclooxygenase-2 inhibitor.[3][4] Expert Opinion on Pharmacotherapy.

-

Boelsterli, U. A. (2002). Nimesulide and hepatic adverse affects: roles of reactive metabolites and host factors. International Journal of Clinical Practice.

-

BenchChem. (2025). Nitrophenylsulfonyl (Nosyl) Group for Amine Protection: Application Notes and Protocols.

Sources

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide molecular weight and formula

Executive Summary

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide is a specialized aromatic intermediate utilized in the synthesis of azo dyes, pharmaceutical pharmacophores, and agrochemicals. Structurally, it functions as a masked aniline precursor; the nitro group allows for controlled reduction to the corresponding amine (aniline), while the N,N-dimethylsulfonamide moiety provides high lipophilicity and metabolic stability compared to primary sulfonamides.

This guide details the molecular stoichiometry, validated synthetic pathways from commercially available precursors, and analytical profiling required for high-purity isolation.

Molecular Identity & Stoichiometry[1]

The following data constitutes the definitive physicochemical baseline for the compound.

| Property | Value | Precision Note |

| IUPAC Name | 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide | Systematic nomenclature |

| Molecular Formula | C₉H₁₂N₂O₅S | Confirmed by elemental count |

| Molecular Weight | 260.27 g/mol | Monoisotopic mass: 260.0467 |

| Element Count | C (9), H (12), N (2), O (5), S (1) | - |

| Heavy Atom Count | 17 | Non-hydrogen atoms |

| Precursor CAS | 81118-92-5 | Refers to the Sulfonyl Chloride parent |

Structural Analysis (SMILES)

COC1=C(C=C(C=C1)[O-])S(=O)(=O)N(C)C

-

Core: Benzene ring.[1]

-

Position 1: N,N-dimethylsulfonamido group (Electron Withdrawing, directing meta).

-

Position 2: Methoxy group (Electron Donating, ortho/para directing).

-

Position 5: Nitro group (Strong Electron Withdrawing).

Synthetic Pathway & Methodology

Retrosynthetic Logic

The most robust synthetic route utilizes Nucleophilic Acyl Substitution at the sulfur atom. The reaction couples 2-methoxy-5-nitrobenzenesulfonyl chloride (electrophile) with dimethylamine (nucleophile).

-

Why this route? The sulfonyl chloride precursor (CAS 81118-92-5) is commercially stable. The reaction is rapid, exothermic, and avoids the regioselectivity issues of nitrating a pre-formed sulfonamide.

Reaction Scheme Visualization

Figure 1: Synthetic workflow via Schotten-Baumann conditions.

Validated Experimental Protocol

Reagents:

-

2-Methoxy-5-nitrobenzenesulfonyl chloride (1.0 eq)

-

Dimethylamine hydrochloride (1.2 eq)

-

Triethylamine (2.5 eq) or Pyridine (excess)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous.

Step-by-Step Procedure:

-

Preparation: Charge a round-bottom flask with 2-methoxy-5-nitrobenzenesulfonyl chloride dissolved in anhydrous DCM (0.2 M concentration). Cool to 0°C under nitrogen atmosphere.

-

Activation: Add Triethylamine (TEA) dropwise. The solution may darken slightly due to base complexation.

-

Addition: Add Dimethylamine hydrochloride in small portions (or dropwise if using aqueous solution, though biphasic conditions require vigorous stirring).

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.

-

Endpoint: Disappearance of the sulfonyl chloride peak.

-

-

Workup: Quench with 1M HCl (to neutralize excess amine/TEA). Extract the organic layer, wash with saturated NaHCO₃ (to remove potential sulfonic acid byproducts) and brine.

-

Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane if necessary to obtain pale yellow crystals.

Analytical Characterization (QC)[1]

To ensure scientific integrity, the isolated compound must be validated using the following spectral fingerprints.

Nuclear Magnetic Resonance (¹H NMR)

Predicted shifts in CDCl₃ (400 MHz):

| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Ar-H (C6) | 8.60 – 8.70 | Doublet (d) | 1H | Ortho to SO₂, Meta to NO₂ (Deshielded) |

| Ar-H (C4) | 8.35 – 8.45 | dd | 1H | Ortho to NO₂, Para to SO₂ |

| Ar-H (C3) | 7.10 – 7.20 | Doublet (d) | 1H | Ortho to OMe (Shielded by resonance) |

| O-CH₃ | 4.05 – 4.10 | Singlet (s) | 3H | Methoxy group |

| N-(CH₃)₂ | 2.80 – 2.90 | Singlet (s) | 6H | Dimethyl sulfonamide (Magnetic equivalence) |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive (+).

-

Parent Ion: [M+H]⁺ = 261.27 m/z.

-

Fragmentation Pattern:

-

Loss of NO₂ (-46).

-

Loss of SO₂NMe₂ group (cleavage at S-C bond).

-

Applications & Bioisosterism

Drug Design Utility

The N,N-dimethylsulfonamide group acts as a non-ionizable bioisostere of the carboxylic acid ester or ketone. Unlike primary sulfonamides (-SO₂NH₂), the dimethyl variant:

-

Prevents Ionization: Lacks acidic protons (pKa ~10 for primary), improving membrane permeability.

-

Increases Lipophilicity: Raises LogP, enhancing CNS penetration potential.

Reduction Workflow (Pathway to Anilines)

This compound is frequently used as a "masked" aniline. The nitro group can be selectively reduced (Fe/HCl or H₂/Pd-C) to yield 2-methoxy-5-amino-N,N-dimethylbenzenesulfonamide , a versatile scaffold for urea or amide coupling in kinase inhibitor design.

Figure 2: Functional group transformation for SAR expansion.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69471 (2-Methoxy-5-nitrophenol - Related Scaffold). Retrieved from [Link]

-

Organic Syntheses. Preparation of Sulfonamides from Sulfonyl Chlorides. Org.[2][1] Synth. Coll. Vol. 4, p.943. Retrieved from [Link]

-

NIST Chemistry WebBook. Benzenamine, 2-methoxy-5-nitro- (Precursor Data). Retrieved from [Link]

Sources

Technical Guide: Solubility Profile of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

[1][2][3]

Compound Identity & Physicochemical Framework

Before addressing solubility directly, we must establish the structural determinants that dictate the solvation behavior of this molecule.[3][4]

| Property | Detail |

| Chemical Name | 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide |

| CAS Number | 1323733-50-1 |

| Molecular Formula | C₉H₁₂N₂O₅S |

| Molecular Weight | 260.27 g/mol |

| Structural Class | Nitrobenzenesulfonamide derivative |

| Key Functional Groups | [1][2][3][5][6][7][8][9][10][11] • Nitro (-NO₂): Electron-withdrawing, increases polarity but reduces aqueous solubility compared to ionic groups.[1][2][3]• Methoxy (-OCH₃): Lipophilic, electron-donating.[1][2][3]• N,N-Dimethylsulfonamide (-SO₂N(CH₃)₂): Aprotic, highly stable, removes H-bond donor capability of the sulfonamide.[3] |

Structural Impact on Solubility (SAR Analysis)

The substitution pattern of this molecule creates a specific "solubility fingerprint."[3][4] Unlike primary sulfonamides (-SO₂NH₂), which are weak acids (pKa ~10) and can be dissolved in basic aqueous solutions, the N,N-dimethyl substitution removes the acidic protons.[3] This renders the molecule non-ionizable in the physiological pH range (1–14), significantly reducing its water solubility while enhancing permeability and solubility in organic solvents.[3][4]

Figure 1: Structure-Solubility Relationship Map detailing how specific functional groups dictate solvent compatibility.[1][2][3]

Solubility Profile

The following data categorizes solvent compatibility based on the compound's calculated partition coefficient (cLogP ~1.5–2.[3][4]0) and experimental behavior of structural analogs (e.g., N,N-dimethyl-4-nitrobenzenesulfonamide).[1][2][3]

Primary Solvent Compatibility Table[1][2][3][4]

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Saturation (25°C) | Application Note |

| Aprotic Polar | DMSO | High | > 50 mg/mL | Preferred for biological stock solutions.[1][2][3] |

| Aprotic Polar | DMF | High | > 50 mg/mL | Suitable for synthetic reactions (SnAr).[3][4] |

| Chlorinated | Dichloromethane (DCM) | Good | 10–30 mg/mL | Excellent for extraction and chromatography.[3][4] |

| Esters | Ethyl Acetate | Moderate | 5–15 mg/mL | Standard solvent for recrystallization.[2][3][4] |

| Alcohols | Methanol/Ethanol | Moderate | 1–10 mg/mL | Solubility increases significantly with heat.[3][4] |

| Aqueous | Water (pH 7.4) | Very Low | < 0.1 mg/mL | Requires co-solvent (e.g., 10% DMSO) for assays.[3][4] |

| Non-Polar | Hexane/Heptane | Insoluble | < 0.01 mg/mL | Used as an anti-solvent for precipitation.[2][3][4] |

Critical Formulation Insight

Because the sulfonamide nitrogen is fully methylated, pH adjustment will NOT improve aqueous solubility .[3][4] Unlike Tamsulosin precursors which have primary amines or sulfonamides, this molecule remains neutral.[3][4] To achieve aqueous concentrations >100 µM for biological assays, you must use a co-solvent system or a carrier (e.g., Cyclodextrin).[3][4]

Experimental Protocol: Precise Solubility Determination

Do not rely solely on visual estimation. Use this gravimetric/HPLC protocol to determine the exact saturation point for your specific batch.

The "Saturation Shake-Flask" Method (Standardized)

Objective: Determine thermodynamic solubility in a target solvent (e.g., PBS buffer or Methanol).[3][4]

Reagents:

-

Test Compound (approx. 20 mg)[3]

-

Target Solvent (HPLC grade)[3]

-

0.22 µm PTFE Syringe Filter (Do not use Nylon, as nitro compounds may bind).[3][4]

Workflow:

-

Preparation: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.

-

Addition: Add 100 µL of solvent.

-

Agitation: Vortex for 30 seconds.

-

Equilibration: Shake at 25°C (or target temp) for 24 hours at 500 rpm.

-

Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE filter.

-

Quantification: Dilute the filtrate 100x in Acetonitrile and analyze via HPLC-UV (254 nm).

Figure 2: Step-by-step decision tree for thermodynamic solubility determination.

Synthesis & Handling Applications

This compound is frequently used as a "building block" scaffold.[3][4] Its solubility profile dictates the following handling procedures:

-

Reaction Solvent: Perform nucleophilic aromatic substitutions (SnAr) in DMF or Acetonitrile .[3][4] The nitro group activates the 2-methoxy position for displacement by amines, but high solubility in aprotic polar solvents is required to maintain reaction kinetics.[3][4]

-

Purification (Flash Chromatography): The compound is moderately polar.[3][4]

-

Recrystallization: A common purification method involves dissolving in hot Ethanol and slowly adding Water or Hexane until turbidity appears, then cooling to 4°C.[3][4]

References

-

PubChem. 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (Compound Summary). National Library of Medicine.[3][4] Link[3]

-

ChemicalBook. Product Entry: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide.[1][2][3][5][6][7][8][10][12]Link[3]

-

Lipinski, C. A. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3][4] Advanced Drug Delivery Reviews, 2001.[3][4] Link

-

Combi-Blocks. Catalog Entry: OT-2175. (Verifying commercial availability and storage conditions). Link

Sources

- 1. scribd.com [scribd.com]

- 2. 82020-57-3|2-Hydroxy-5-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 3. Benzenesulfonamide, 4-amino-N,N-dimethyl- | C8H12N2O2S | CID 74369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-Dimethylbenzenesulfonamide | C8H11NO2S | CID 84423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 42247-91-6|4-Hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 6. 1323733-50-1 CAS Manufactory [m.chemicalbook.com]

- 7. 1323733-50-1・2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide・2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 8. Combi-Blocks [combi-blocks.com]

- 9. 2-Methoxy-5-nitrophenol | 636-93-1 [chemicalbook.com]

- 10. Chemsigma International Co., Ltd. [chemsigma.com]

- 11. jocpr.com [jocpr.com]

- 12. Chemsigma International Co., Ltd. [chemsigma.com]

Structural Elucidation & Spectroscopic Profiling: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

[1]

Molecular Architecture & Synthesis Context

Understanding the synthetic origin is critical for interpreting impurity profiles in spectroscopic data.[1] This compound is typically derived from 2-methoxy-5-nitroaniline via diazotization and chlorosulfonation (Meerwein reaction), followed by amidation.[1]

Structural Identifiers

| Property | Value |

| IUPAC Name | 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide |

| Molecular Formula | C₉H₁₂N₂O₅S |

| Molecular Weight | 260.27 g/mol |

| Monoisotopic Mass | 260.0467 Da |

| Key Moieties | Sulfonamide ( |

Synthesis & Fragmentation Logic (Graphviz)

Caption: Synthetic pathway from aniline precursor and primary mass spectrometry fragmentation channels.

Spectroscopic Data Profile (Reference Values)

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Recommended for solubility of nitro/sulfonamide derivatives).[1] Frequency: 400 MHz.[1]

The aromatic region is defined by a 1,2,4-trisubstituted benzene pattern. The protons are influenced by the push-pull electronic effects of the electron-donating Methoxy group (ortho/para shielding) and the electron-withdrawing Nitro/Sulfonamide groups (deshielding).[1]

| Proton Position | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Structural Assignment |

| H-6 | 8.60 – 8.75 | Doublet (d) | J ≈ 2.5 Hz | Most Deshielded. Ortho to |

| H-4 | 8.35 – 8.45 | Doublet of Doublets (dd) | J ≈ 9.0, 2.5 Hz | Ortho to |

| H-3 | 7.35 – 7.45 | Doublet (d) | J ≈ 9.0 Hz | Shielded. Ortho to |

| -OCH₃ | 3.95 – 4.05 | Singlet (s) | - | Methoxy group (O-Methyl).[1] |

| -N(CH₃)₂ | 2.75 – 2.85 | Singlet (s) | - | N,N-Dimethyl protons (6H).[1] |

Interpretation Logic:

-

H-6 appears furthest downfield because it is "sandwiched" between two strong electron-withdrawing groups (Sulfonamide at C1, Nitro at C5).[1]

-

H-3 is significantly upfield due to the electron-donating resonance effect of the adjacent Methoxy group.[1]

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mode |

| Nitro (-NO₂) | 1530 ± 10 | Strong | Asymmetric Stretch ( |

| Nitro (-NO₂) | 1350 ± 10 | Strong | Symmetric Stretch ( |

| Sulfonamide (O=S=O) | 1330 – 1350 | Strong | Asymmetric Stretch (Often overlaps with Nitro) |

| Sulfonamide (O=S=O) | 1150 – 1170 | Strong | Symmetric Stretch |

| Ether (C-O-C) | 1260 – 1280 | Medium | Aryl Alkyl Ether Stretch |

| C-H (Aromatic) | 3050 – 3100 | Weak | C-H Stretch |

| C-H (Aliphatic) | 2850 – 2950 | Medium | Methyl C-H Stretch |

Mass Spectrometry (MS)

Ionization: ESI (Electrospray Ionization) - Positive Mode.[1]

Experimental Protocols

NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra without concentration broadening.

-

Solvent Selection: Use DMSO-d₆ (99.9% D).[1] Chloroform-d (CDCl₃) may be used, but nitro-sulfonamides often show poor solubility or peak broadening in non-polar solvents.[1]

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug within a glass pipette into the NMR tube to remove undissolved micro-particulates (crucial for baseline stability).[1]

-

Acquisition Parameters:

LC-MS Method for Purity Profiling

Objective: Confirm molecular weight and assess purity.[1]

Troubleshooting & Quality Control

Common Impurities[1]

-

2-Methoxy-5-nitroaniline: Starting material. Look for broad NH₂ protons around 5.0–6.0 ppm in NMR.[1]

-

Hydrolysis Product (Sulfonic Acid): If water enters the synthesis, the sulfonamide might hydrolyze.[1] Look for a broad acidic proton >10 ppm.[1]

-

Regioisomers: If the precursor nitration was not specific, you may see minor doublet signals slightly offset from the main H-3/H-4/H-6 peaks.[1]

Validation Checklist

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for substituent additivity rules).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for NMR shift prediction tables).

-

National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center.[1][3][4] Available at: [Link] (For fragmentation patterns of nitro-benzenesulfonamides).[1]

-

PubChem. 2-Methoxy-5-nitroaniline (Precursor Data). Available at: [Link][1]

Sources

- 1. 2-Methoxy-5-nitrobenzenediazonium | C7H6N3O3+ | CID 110486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 3. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methoxy-5-nitropyrimidine | C5H5N3O3 | CID 352900 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide crystal structure analysis

Executive Summary

This technical guide outlines the structural analysis framework for 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide , a compound exhibiting a classic "push-pull" electronic system.[1][2] Unlike primary sulfonamides (

This document provides a self-validating workflow for synthesizing, crystallizing, and analyzing the supramolecular architecture of this molecule, with specific emphasis on Hirshfeld surface analysis to quantify non-covalent interactions.

Experimental Workflow: From Synthesis to Structure

To ensure high-quality single crystals suitable for X-ray diffraction (XRD), the following protocol synthesizes chemical purity with thermodynamic stability.

Synthesis & Crystallization Protocol

Objective: Obtain single crystals

-

Sulfonylation: React 2-methoxy-5-nitrobenzenesulfonyl chloride with excess dimethylamine (aqueous or THF solution) at

to mitigate hydrolysis.[1][2] -

Purification: Precipitate in ice water, filter, and recrystallize initially from ethanol to remove ionic byproducts.[1][2]

-

Crystal Growth (The "Slow Diffusion" Method):

-

Dissolve 50 mg of the purified sulfonamide in 3 mL of Dichloromethane (DCM) (good solubility).

-

Carefully layer 6 mL of n-Hexane (poor solubility) on top of the DCM phase in a narrow test tube.[1]

-

Scientific Rationale: Slow diffusion of hexane into the DCM layer creates a concentration gradient, allowing molecules to organize slowly into the lattice, minimizing defects.

-

Data Collection & Refinement Strategy

For reliable structural data, adhere to the following parameters:

| Parameter | Specification | Rationale |

| Temperature | 100 K (Cryogenic) | Minimizes thermal vibration ( |

| Radiation | Mo K | Reduces absorption effects compared to Cu radiation for sulfur-containing compounds.[1][2] |

| Resolution | Required to resolve methyl hydrogen positions for accurate weak interaction analysis. | |

| Completeness | Ensures no missing reflections in the Ewald sphere, critical for accurate refinement. |

Structural Analysis Framework

Visualization of the Workflow

The following diagram illustrates the critical path from raw data to structural validation.

Caption: Figure 1. The crystallographic workflow ensuring data integrity from synthesis to validation.

Molecular Conformation Analysis

When analyzing the solved structure, focus on these specific geometric parameters:

-

The Sulfonamide Twist: Measure the

torsion angle.[1] -

Nitro Group Planarity: Measure the

torsion angle.[1]-

Expectation: The nitro group at position 5 is less sterically hindered and should remain nearly coplanar (

twist) to maximize resonance with the benzene ring.

-

-

The Methoxy "Lock": The methoxy oxygen often forms an intramolecular weak contact with the aromatic proton at position 3, locking its conformation.[2]

Supramolecular Architecture (The "Methyl Effect")

Since the molecule lacks strong

- Hydrogen Bonds:

- -Stacking:

Advanced Validation: Hirshfeld Surface Analysis

To rigorously quantify the "weak" forces holding this crystal together, Hirshfeld Surface analysis (using CrystalExplorer) is mandatory.

Interpreting the Surface

Generate the surface mapped with

-

Red Spots: Indicate contact distances shorter than the sum of van der Waals radii.[1][2]

-

Prediction: You will see red spots over the sulfonyl oxygens and nitro oxygens (acceptors) and faint red spots over the methyl hydrogens (donors).

-

Fingerprint Plot Analysis

The 2D fingerprint plot (

| Interaction Type | Expected % Contribution | Visual Signature on Plot |

| 40-50% | Two sharp spikes pointing to the bottom left (characteristic of H-bonds).[1] | |

| 25-35% | Central region of the plot; high dispersion due to methyl groups.[1] | |

| 5-10% | Green/blue region on the diagonal around |

Interaction Hierarchy Diagram

Understanding the energetic hierarchy is crucial for drug design applications (e.g., solubility prediction).

Caption: Figure 2. Hierarchy of non-covalent forces stabilizing the N,N-dimethyl sulfonamide lattice.

References

-

Gowda, B. T., et al. (2009).[1][2] "Structure of 2-methyl-5-nitrobenzenesulfonamide." Acta Crystallographica Section E, 65(6), o1336.[2] Link

- Context: Provides the baseline structure for the 2-methyl analogue, demonstrating the nitro group twisting and H-bond patterns in the absence of N-methyl

-

Spackman, M. A., & Jayatilaka, D. (2009).[1][2] "Hirshfeld surface analysis."[1][2][4][5] CrystEngComm, 11(1), 19-32.[1][2] Link

- Context: The authoritative method for calculating and interpreting the surfaces and fingerprint plots described in Section 4.

-

Sheldrick, G. M. (2015).[1][2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1][2] Link

- Context: The standard software and algorithms required for the refinement step in the workflow.

-

Desiraju, G. R. (2002).[1][2] "Hydrogen bridges in crystal engineering: interactions without borders." Accounts of Chemical Research, 35(7), 565-573.[1][2] Link[1]

-

Context: Essential reading for understanding the "weak"

hydrogen bonds that dominate the

-

Sources

- 1. 2-Methoxy-5-nitropyrimidine | C5H5N3O3 | CID 352900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Dimethylbenzenesulfonamide | C8H11NO2S | CID 84423 - PubChem [pubchem.ncbi.nlm.nih.gov]